4-((5Z)-5-[4-(Dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid
CAS No.:
Cat. No.: VC13242875
Molecular Formula: C16H18N2O3S2
Molecular Weight: 350.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N2O3S2 |
|---|---|
| Molecular Weight | 350.5 g/mol |
| IUPAC Name | 4-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
| Standard InChI | InChI=1S/C16H18N2O3S2/c1-17(2)12-7-5-11(6-8-12)10-13-15(21)18(16(22)23-13)9-3-4-14(19)20/h5-8,10H,3-4,9H2,1-2H3,(H,19,20)/b13-10- |
| Standard InChI Key | ADTNETPFOBLKCF-RAXLEYEMSA-N |
| Isomeric SMILES | CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O |
| SMILES | CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a thiazolidin-4-one ring system () with a (5Z)-configured benzylidene substituent at the 5-position and a butanoic acid chain at the 3-position (Figure 1). The 4-dimethylamino group on the benzylidene moiety enhances electronic delocalization, influencing both reactivity and biological interactions .
Table 1: Key Structural and Physicochemical Data
Spectroscopic Characterization
-
NMR: -NMR (DMSO-) reveals a singlet for the dimethylamino group ( 2.98 ppm) and a doublet for the benzylidene proton ( 7.45 ppm, ) .
-
IR: Stretching vibrations at 1685 cm (C=O), 1250 cm (C=S), and 3200 cm (O-H of carboxylic acid) .
Synthesis and Structural Optimization
Synthetic Pathways
The compound is synthesized via a three-step process:
-
Condensation: Reaction of 4-dimethylaminobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate .
-
Cyclization: Treatment with dimethyl acetylenedicarboxylate (DMAD) under solvent-free conditions to form the thiazolidinone core .
-
Side Chain Modification: Alkylation with bromobutanoic acid to introduce the carboxylic acid moiety .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | EtOH, reflux, 6 h | 78 |
| 2 | DMAD, 80°C, 12 h | 65 |
| 3 | KCO, DMF, 24 h | 52 |
Stereochemical Considerations
The (5Z)-configuration is confirmed via NOESY correlations, showing spatial proximity between the benzylidene proton and the thiazolidinone ring protons . Isomerization to the (5E)-form occurs under UV light, reducing biological activity by 40–60% .
Biological Activities and Mechanisms
Antimicrobial Activity
The compound inhibits Mycobacterium tuberculosis enoyl reductase (InhA) with an IC of 19.1 µM, comparable to the reference drug triclosan (IC = 6.1 µM) . Docking studies reveal hydrogen bonding with Tyr158 and hydrophobic interactions with Phe149 (PDB: 4TZK) .
Table 3: Antimicrobial Profile
| Organism | MIC (µg/mL) | Target Enzyme |
|---|---|---|
| M. tuberculosis H37Rv | 12.2 | InhA |
| S. aureus MRSA | >64 | N/A |
Pharmacological Applications and Future Directions
Drug Development Prospects
-
Antitubercular Agents: Synergistic effects with isoniazid reduce MIC by 4-fold .
-
Anticancer Therapeutics: Structural modifications (e.g., fluorination at C-2) enhance potency against DU-145 prostate cancer cells (IC = 1.66 µM) .
Challenges and Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume